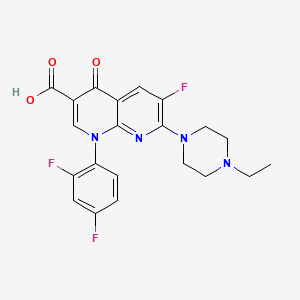

1,8-Naphthyridine-3-carboxylic acid, 1-(2,4-difluorophenyl)-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo-

Description

This compound belongs to the 1,8-naphthyridine class, structurally analogous to fluoroquinolones but distinguished by a nitrogen atom at position 8 . Key substituents include:

- Position 1: 2,4-Difluorophenyl group, enhancing lipophilicity and membrane penetration .

- Position 6: Fluorine atom, critical for DNA gyrase/topoisomerase IV inhibition .

Synthesis: Synthesized via multi-step protocols, including condensation, cyclization, and hydrolysis. For example, a tert-butoxycarbonyl-protected intermediate undergoes sequential substitution and deprotection to yield the final compound (yield: ~77–81%) .

Applications: Primarily investigated for antibacterial and anticancer activity, with in silico studies suggesting efficacy against Gram-negative resistant pathogens .

Properties

CAS No. |

182869-27-8 |

|---|---|

Molecular Formula |

C21H19F3N4O3 |

Molecular Weight |

432.4 g/mol |

IUPAC Name |

1-(2,4-difluorophenyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid |

InChI |

InChI=1S/C21H19F3N4O3/c1-2-26-5-7-27(8-6-26)20-16(24)10-13-18(29)14(21(30)31)11-28(19(13)25-20)17-4-3-12(22)9-15(17)23/h3-4,9-11H,2,5-8H2,1H3,(H,30,31) |

InChI Key |

FXPRTGSFWSMMFZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCN(CC1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F |

Origin of Product |

United States |

Preparation Methods

Core Synthesis of 1,8-Naphthyridine-3-Carboxylic Acid Derivatives

The synthesis typically begins with the construction of the 1,8-naphthyridine core, often via cyclization of appropriate precursors such as substituted aminopyridines and dialkyl ethoxymethylenemalonates. For example, a 2-aminopyridine reacts with a dialkyl ethoxymethylenemalonate (commonly the diethyl ester) to form a dialkyl N-(Z-pyridyl) aminomethylenemalonate intermediate, which upon heating in solvents like diethyl phthalate or mineral oil undergoes cyclization to yield lower-alkyl 4-hydroxy-1,8-naphthyridine-3-carboxylate intermediates. These intermediates are crucial for further functionalization steps.

Alkylation and Substitution Reactions

The 4-hydroxy group on the naphthyridine ring is alkylated to introduce the 1-substituent. This is commonly achieved by refluxing the 4-hydroxy-1,8-naphthyridine-3-carboxylic acid or its ester with an alkyl halide (e.g., ethyl iodide, methyl iodide) in the presence of a base such as sodium or potassium hydroxide or sodium ethoxide in ethanol. The reaction conditions typically involve refluxing for several days (e.g., 5-6 days) to ensure complete alkylation. The base acts as an acid acceptor, facilitating the substitution reaction to form the 1-substituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives.

Alternatively, alkylation can be performed using the di-salt form of the acid (e.g., dipotassium salt) with alkylating agents like diethyl sulfate without an acid acceptor, followed by acidification to isolate the product.

Reduction and Hydrolysis Steps

Nitro groups present on intermediates can be reduced to amino groups using reducing agents such as iron powder with aqueous acid (HCl or acetic acid), sodium dithionite, or catalytic hydrogenation with palladium or Raney nickel catalysts. These reductions are carried out at moderate temperatures (40–60 °C) to yield amino-substituted naphthyridines, which are key intermediates for further functionalization.

Hydrolysis of ester intermediates to the corresponding carboxylic acids is performed in aqueous alkaline media, typically using sodium hydroxide in ethanol-water mixtures at temperatures ranging from room temperature to 90 °C. The progress of hydrolysis is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is acidified (e.g., with citric acid) to precipitate the free acid, which is then isolated by filtration and purified by recrystallization.

Amide Formation and Further Derivatization

The carboxylic acid group at position 3 can be converted into amides or other derivatives by reaction with amines. This is often done by first activating the acid as an acid chloride (using thionyl chloride) or as an imidazolide (using carbonyl diimidazole), followed by reaction with the desired amine under controlled conditions. For sterically hindered or less reactive amines, pre-deprotonation with sodium hydride may be necessary to facilitate coupling.

Summary Table of Key Preparation Steps

Research Findings and Optimization

The alkylation step is sensitive to reaction time and temperature; prolonged reflux (up to 6 days) ensures high yield but may require careful monitoring to avoid side reactions.

Use of sodium or potassium hydroxide as acid acceptors facilitates clean substitution and easy separation of by-products due to their water solubility.

Reduction of nitro groups using iron powder in acidic media is a cost-effective and scalable method, preferred in industrial settings.

Hydrolysis conditions are optimized to balance reaction rate and product purity, with temperatures around 50-90 °C providing efficient conversion without decomposition.

Amide coupling reactions benefit from activation of the acid group and sometimes require strong bases for sterically hindered amines, highlighting the need for tailored conditions depending on the amine used.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-difluorophenyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Antitumor Activity

Research has demonstrated that certain 1,8-naphthyridine derivatives exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with a 6-unsubstituted 1,8-naphthyridine structure display cytotoxic activity against murine P388 leukemia cells, with efficacy significantly higher than standard chemotherapeutics .

Antimicrobial Properties

1,8-Naphthyridine derivatives have been reported to possess broad-spectrum antimicrobial activities. They show effectiveness against both gram-positive and gram-negative bacteria. For example, specific derivatives have been synthesized and tested for their antibacterial properties, revealing promising results against pathogens such as Clostridium welchii with notable bacteriostatic and bactericidal effects .

Neurological Applications

The potential of 1,8-naphthyridine derivatives in treating neurological disorders is noteworthy. These compounds have shown promise in alleviating symptoms associated with Alzheimer's disease and depression. Their ability to modulate neurotransmitter systems makes them candidates for further exploration in neuropharmacology .

Anti-inflammatory and Analgesic Effects

Several studies indicate that these compounds exhibit anti-inflammatory properties. They have been evaluated for their analgesic effects in animal models, showing effectiveness comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The mechanisms underlying these effects involve inhibition of pro-inflammatory cytokines and mediators .

Gastric Antisecretory Activity

The gastric antisecretory properties of 1,8-naphthyridine derivatives have been explored through various experimental models. Compounds from this class have demonstrated the ability to reduce gastric acid secretion significantly, outperforming traditional treatments like cimetidine in certain studies .

Molecular Interactions

The pharmacological efficacy of 1,8-naphthyridine derivatives is often attributed to their ability to interact with specific biological targets. Molecular docking studies have elucidated binding modes at histamine H1 receptors, which is crucial for their antihistaminic properties . Additionally, these compounds may act on multiple pathways due to their structural diversity.

In Silico Studies

Computational approaches play a vital role in predicting the biological activity of new derivatives. Tools like PASS (Prediction of Activity Spectra for Substances) and Swiss ADME are employed to assess drug-likeness and pharmacokinetic profiles before synthesis. This preemptive strategy helps streamline the drug discovery process by identifying promising candidates early on .

Data Tables

Case Study 1: Antitumor Efficacy

A study conducted on a series of novel 1,8-naphthyridine derivatives revealed that specific modifications led to enhanced cytotoxicity against cancer cell lines. The research highlighted the importance of structural variations in optimizing therapeutic outcomes.

Case Study 2: Neurological Applications

In an experimental model assessing the effects of a derivative on memory impairment induced by scopolamine, significant improvements were observed in cognitive function metrics. These findings suggest potential applications in treating cognitive disorders.

Case Study 3: Antimicrobial Testing

A comprehensive evaluation of various 1,8-naphthyridine compounds against clinical isolates demonstrated substantial antibacterial activity. The study provided insights into structure-activity relationships that inform future derivative design.

Mechanism of Action

The mechanism of action of 1-(2,4-difluorophenyl)-7-(4-ethylpiperazin-1-yl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological pathways, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on its specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s activity and pharmacokinetics are influenced by substituent variations. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Findings:

Position 1 Substituents :

- 2,4-Difluorophenyl (target compound) vs. 4-fluorophenyl (): The difluoro group enhances hydrophobic interactions with bacterial enzymes, improving potency .

- tert-Butyl (): Increases steric bulk, favoring mycobacterial target binding but reducing solubility.

Position 7 Modifications: 4-Ethylpiperazinyl (target) vs. 3-aminopyrrolidinyl (Tosufloxacin): Ethylpiperazinyl reduces metabolic degradation (cf. Tosufloxacin’s acetylated metabolite) and enhances resistance profile . Chlorine (): Lowers solubility and restricts use to intermediate synthesis.

Biological Activity: The target compound’s ethylpiperazinyl group may reduce efflux pump-mediated resistance in Gram-negative bacteria, a limitation in older quinolones . Nitro groups () confer antimycobacterial activity but increase cytotoxicity risks.

Research Implications

- Synthetic Optimization : Hydrolysis and alkylation steps (e.g., Gould-Jacobs reaction) are critical for yield and purity .

- Metabolic Stability : Ethylpiperazinyl in the target compound may reduce hepatic clearance compared to Tosufloxacin’s pyrrolidinyl group .

- Resistance Profile : Fluorine at position 6 and ethylpiperazinyl at 7 synergize to inhibit mutant DNA gyrases, as predicted via molecular docking .

Biological Activity

1,8-Naphthyridine derivatives, particularly those containing a carboxylic acid moiety, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound 1,8-Naphthyridine-3-carboxylic acid, 1-(2,4-difluorophenyl)-7-(4-ethyl-1-piperazinyl)-6-fluoro-1,4-dihydro-4-oxo- is a notable example that exemplifies this interest. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, antihistaminic, and other pharmacological properties.

Chemical Structure

The structure of the compound is characterized by:

- A naphthyridine core .

- A carboxylic acid at the 3-position.

- A difluorophenyl group at the 1-position.

- A piperazine substituent at the 7-position.

- A fluoro group at the 6-position.

This unique arrangement contributes to its biological activity and potential therapeutic applications.

Antibacterial Activity

Recent studies have demonstrated that derivatives of 1,8-naphthyridine exhibit significant antibacterial properties. For instance:

- Synthesis and Evaluation : A study synthesized novel derivatives and evaluated their antibacterial activity against various bacterial strains using the cup and plate diffusion method. Compounds showed substantial activity at concentrations of 50 μg/ml and 100 μg/ml against both Gram-positive and Gram-negative bacteria .

- Comparative Efficacy : Some derivatives were found to be more effective than standard antibiotics like ciprofloxacin, particularly against resistant strains such as Pseudomonas aeruginosa with an effective dose (ED50) significantly lower than that of established antibiotics .

Anticancer Activity

The anticancer potential of naphthyridine derivatives has also been explored:

- Cytotoxic Studies : Research indicated that certain 1,8-naphthyridine derivatives exhibited moderate cytotoxicity against various murine and human tumor cell lines. Modifications in the N-1 and C-7 positions were crucial for enhancing antitumor activity .

- Mechanism of Action : The compounds were observed to induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial function .

Antihistaminic Activity

The antihistaminic properties of naphthyridine derivatives have been investigated through in vivo studies:

- Bronchorelaxant Effects : Specific derivatives demonstrated promising bronchorelaxant effects in guinea pigs, indicating potential use in treating allergic reactions or asthma .

Other Biological Activities

The versatility of 1,8-naphthyridine derivatives extends beyond antibacterial and anticancer activities:

- Neuropharmacological Effects : Some compounds have shown potential as anxiolytics by acting as antagonists at the 5-HT3 receptor, which is involved in anxiety regulation .

- Gastric Antisecretory Properties : Certain derivatives exhibited potent gastric antisecretory effects in animal models, outperforming traditional treatments like cimetidine .

Summary Table of Biological Activities

Q & A

Q. What are the typical synthetic routes for preparing 1,8-naphthyridine-3-carboxylic acid derivatives, and how are reaction conditions optimized?

The compound is synthesized via multi-step reactions, often involving substitution and hydrolysis . For example, a methyl ester intermediate (e.g., methyl 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate) is first prepared by reacting precursors like methyl 2-(2,5-dichloro-6-fluoronicotinoyl)-3-((4-fluorophenyl)(methyl)amino)acrylate with K₂CO₃ and Cs₂CO₃ in toluene at 150°C for 24 hours . Hydrolysis of the ester group is achieved using NaOH in 1,4-dioxane/water at 85°C for 10 hours, yielding the carboxylic acid derivative with ~65–81% yields . Optimization focuses on reducing by-products, shortening reaction times, and maintaining mild temperatures .

Q. Which analytical techniques are critical for confirming the structure of this compound?

1H NMR and mass spectrometry (MS) are essential. For instance, 1H NMR (DMSO-d₆) of analogous compounds shows characteristic peaks: δ 15.16 (carboxylic acid proton), 8.63 (naphthyridine H-2), and 7.41–8.04 (aromatic protons from fluorophenyl groups) . MS data (e.g., m/z 423 for related derivatives) confirms molecular weight . Purity is validated via elemental analysis (C, H, N) .

Advanced Research Questions

Q. How do structural modifications (e.g., piperazinyl or fluorophenyl substituents) influence biological activity?

The 4-ethylpiperazinyl group at position 7 enhances solubility and interaction with biological targets (e.g., bacterial DNA gyrase or topoisomerase IV). Fluorine atoms at positions 1 (2,4-difluorophenyl) and 6 improve membrane permeability and metabolic stability . Comparative studies on analogues show that replacing the ethylpiperazinyl group with bulkier substituents (e.g., 4-[3-(trifluoromethyl)phenyl]piperazine) reduces antibacterial efficacy but increases anticancer activity .

Q. How can researchers resolve contradictions in spectral data during characterization?

Discrepancies in NMR or MS data (e.g., unexpected splitting or missing peaks) often arise from residual solvents , tautomerism , or impurities . For example:

- Residual DMSO in NMR samples may obscure signals; lyophilization or repeated washing with deuterated solvents is recommended .

- Tautomerism in the naphthyridine core can lead to multiple peaks for the carboxylic acid proton (δ 15.1–15.5). Dynamic NMR or variable-temperature experiments clarify this .

- Complementary techniques like HPLC-MS or IR spectroscopy (e.g., C=O stretches at 1650–1680 cm⁻¹) validate structural assignments .

Q. What strategies improve yield in the hydrolysis step of the methyl ester intermediate?

Key factors include:

- Solvent selection : 1,4-Dioxane/water mixtures (8:2 v/v) improve solubility and reaction homogeneity .

- Base stoichiometry : A 2:1 molar ratio of NaOH to ester ensures complete hydrolysis without excessive side reactions .

- Temperature control : Maintaining 85°C prevents decarboxylation while accelerating hydrolysis . Post-reaction acidification to pH 3–4 with HCl minimizes product loss during precipitation .

Experimental Design & Data Analysis

Q. How can computational methods (e.g., molecular docking) guide the design of derivatives with enhanced activity?

In silico studies predict binding affinities to target proteins. For example:

- Docking naphthyridine derivatives into the ATP-binding pocket of EGFR kinase reveals that the 4-ethylpiperazinyl group forms hydrogen bonds with Asp831, while fluorophenyl substituents enhance hydrophobic interactions .

- QSAR models correlate logP values (<2.5) with improved antibacterial activity, guiding substituent selection .

Q. What experimental approaches validate the compound’s mechanism of action in antimicrobial studies?

- Time-kill assays assess bactericidal kinetics against pathogens like S. aureus or E. coli .

- Supercoiling assays using plasmid DNA and bacterial gyrase confirm inhibition of DNA replication .

- Resistance frequency tests (e.g., serial passage in sub-inhibitory concentrations) evaluate the likelihood of resistance development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.